
N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide is a chemical compound. The name suggests that it has an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The carboxamide group (-CONH2) is attached to the 3-position of the indole ring, and a 2,6-dimethylphenyl group is attached to the nitrogen of the carboxamide .
Molecular Structure Analysis
The molecular structure of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide would be expected to have the indole and phenyl rings in a planar arrangement due to the conjugated system of pi electrons. The carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide would likely be influenced by the reactivity of the indole and carboxamide groups. For example, the indole ring is susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide would be expected to be influenced by the presence of the indole and carboxamide groups. For example, the compound would likely have a high melting point due to the presence of the polar carboxamide group .科学的研究の応用
Allosteric Modulation of CB1 Receptor
- Chemical Optimization for CB1 Receptor Modulation : Research has identified key structural requirements for indole-2-carboxamides, like N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide, to act as allosteric modulators of the cannabinoid type 1 receptor (CB1). These modifications impact the binding affinity and cooperativity with the receptor, highlighting the potential of such compounds in developing novel therapeutic agents targeting CB1 (Khurana et al., 2014).
Synthesis and Chemical Properties
- Novel Synthesis Methods : A study presented a new, efficient synthesis method for 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, showcasing the versatility of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide derivatives in synthesizing complex indole structures, which could have implications in developing new chemical entities with potential biological activities (La Regina et al., 2014).
Anticancer Activity
- Epidemal Growth Factor Receptor (EGFR) Inhibitors : Derivatives of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide have been designed and synthesized for their anticancer activities, targeting EGFR. These compounds demonstrated significant cytotoxic activities against cancer cell lines with high EGFR expression, indicating their potential as novel cancer therapeutic agents (Zhang et al., 2017).
Analytical and Structural Characterization
- X-ray Crystallography and Spectroscopic Analysis : Studies on similar indole carboxamide derivatives have utilized advanced analytical techniques like X-ray crystallography and spectroscopic analysis for structural elucidation. These techniques have provided insights into the molecular and crystal structure, which are critical for understanding the chemical behavior and interaction of such compounds at the molecular level (Al-Ostoot et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-6-5-7-12(2)16(11)19-17(20)14-10-18-15-9-4-3-8-13(14)15/h3-10,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVPFRSWSLLAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


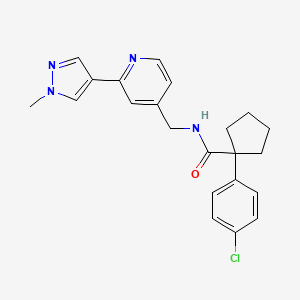
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride](/img/structure/B2802080.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2802081.png)
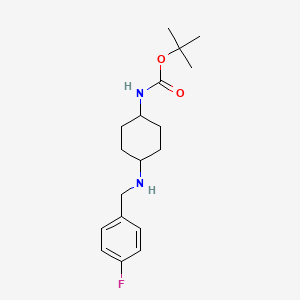

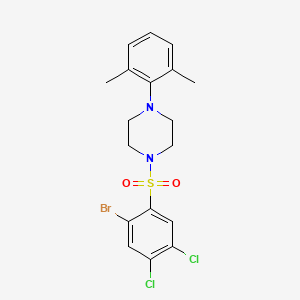

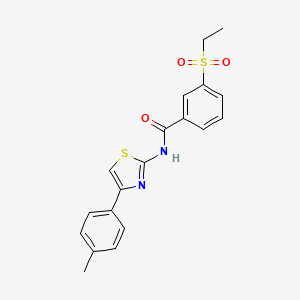
![Benzo[cd]indol-2-amine](/img/structure/B2802092.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2802093.png)
![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)
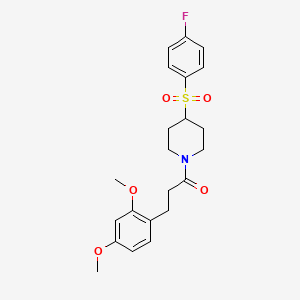
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802099.png)